molecular formula C20H14F4N6OS B2401939 2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 863458-72-4

2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2401939
CAS No.: 863458-72-4
M. Wt: 462.43
InChI Key: MIVKDRJLPXPALV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a triazolo[4,5-d]pyrimidine core fused with a thioacetamide group and substituted with a 2-fluorobenzyl moiety at position 3 and a 3-(trifluoromethyl)phenyl group at the acetamide nitrogen. Its structure combines electron-deficient aromatic systems (triazolopyrimidine, trifluoromethylphenyl) with sulfur and fluorine atoms, which are known to enhance metabolic stability and binding affinity in medicinal and agrochemical contexts . The compound’s design likely targets enzymes or receptors requiring hydrophobic interactions and π-stacking, as suggested by its fluorinated aromatic substituents and planar heterocyclic core.

Properties

IUPAC Name

2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F4N6OS/c21-15-7-2-1-4-12(15)9-30-18-17(28-29-30)19(26-11-25-18)32-10-16(31)27-14-6-3-5-13(8-14)20(22,23)24/h1-8,11H,9-10H2,(H,27,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIVKDRJLPXPALV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=C(C(=NC=N3)SCC(=O)NC4=CC=CC(=C4)C(F)(F)F)N=N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F4N6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is a synthetic organic molecule that integrates a triazole and pyrimidine framework. This compound exhibits potential biological activities due to its unique structural characteristics, including a thioether linkage and an acetamide functional group. The presence of fluorinated aromatic groups enhances its lipophilicity, which may significantly influence its pharmacokinetic properties.

Chemical Structure and Properties

The molecular formula of the compound is C20H17F3N6SC_{20}H_{17}F_{3}N_{6}S, with a molecular weight of approximately 408.46 g/mol. The compound's structure can be represented as follows:

Structure 2((3(2fluorobenzyl)3H[1,2,3]triazolo[4,5d]pyrimidin7yl)thio)N(3(trifluoromethyl)phenyl)acetamide\text{Structure }this compound

Biological Activity Overview

Research indicates that compounds containing triazole and pyrimidine moieties exhibit significant biological activities. The following table summarizes some of the key biological activities associated with similar compounds:

Compound Class Biological Activity
Triazolopyrimidine derivativesAnticancer, antimicrobial, anti-inflammatory
Thiazole derivativesAntimicrobial, anti-inflammatory
Fluorinated pyrimidinesAntitumor
N-(benzo[d][1,3]dioxol-5-ylmethyl) derivativesDiverse biological activities

The biological activity of triazolo-pyrimidine derivatives is often linked to their ability to interact with various biological targets. For instance:

  • Inhibition of Kinases : Similar compounds have demonstrated the ability to inhibit key kinases involved in cancer signaling pathways. For example, certain triazolopyrimidine derivatives have been shown to inhibit the activation of the epidermal growth factor receptor (EGFR), which plays a crucial role in tumor proliferation and survival .
  • Cell Cycle Regulation : Some studies have indicated that these compounds can induce cell cycle arrest and apoptosis in cancer cells by modulating signaling pathways such as ERK and AKT .

Case Studies

Several studies highlight the biological activity of triazolo-pyrimidine derivatives:

  • A study evaluating various triazolopyrimidine derivatives found that specific compounds exhibited cytotoxic effects against cervical and breast cancer cell lines. The most potent derivative inhibited EGFR activation at concentrations as low as 7 µM .
  • Another investigation focused on the synthesis and evaluation of 1,2,4-triazolo[1,5-a]pyrimidine derivatives revealed their potential as anticancer agents through the suppression of ERK signaling pathways .

Pharmacological Applications

The potential applications of this compound span various therapeutic areas:

  • Anticancer Therapy : Given its structural similarity to known anticancer agents, this compound may serve as a lead for developing new cancer therapeutics.
  • Antimicrobial Agents : The thioether linkage present in the compound suggests potential antimicrobial properties that warrant further investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with triazolopyrimidine derivatives and acetamide-containing agrochemicals. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Functional Groups Primary Use/Activity Reference
2-((3-(2-Fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide Triazolo[4,5-d]pyrimidine 2-Fluorobenzyl, 3-(trifluoromethyl)phenyl Thioacetamide, Triazole Hypothesized enzyme inhibition (e.g., kinase or herbicide)
N-(2,6-Difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide (Flumetsulam) Triazolo[1,5-a]pyrimidine 2,6-Difluorophenyl, Methyl Sulfonamide Herbicide (ALS inhibitor)
N-(2,6-Dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide (Oxadixyl) Oxazolidinyl-acetamide 2,6-Dimethylphenyl Methoxy, Acetamide Fungicide (oomycete control)
Ethyl 5-(2-(α-Phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl carbamate (Compound 3 from ) 1,2,4-Triazole α-Phenylacetylphenyl Carbamate Intermediate in synthesis

Key Findings:

Oxadixyl lacks a fused triazolopyrimidine system, relying instead on an oxazolidinyl group for fungicidal activity, which suggests divergent modes of action .

Substituent Impact: The 2-fluorobenzyl group in the target compound may improve lipophilicity and membrane penetration compared to flumetsulam’s 2,6-difluorophenyl substituent, which is optimized for herbicidal soil mobility .

Functional Group Contributions :

  • The thioacetamide linkage in the target compound offers greater conformational flexibility and nucleophilic susceptibility compared to flumetsulam’s rigid sulfonamide bridge, which is critical for herbicidal activity .
  • Oxadixyl’s methoxy group and acetamide nitrogen substitution are optimized for binding to fungal cytochrome P450 enzymes, a feature absent in the target compound .

Research Findings and Implications

  • Synthetic Pathways : The target compound’s synthesis likely involves nucleophilic substitution at the pyrimidine C7 position, analogous to methods used for flumetsulam and oxadixyl .
  • Bioactivity Hypotheses : Its fluorinated aryl groups and thioacetamide may target herbicide-resistant ALS variants or human kinases (e.g., EGFR), though specific data are unavailable in the provided evidence.
  • Stability and Toxicity : The trifluoromethyl group and fluorine atoms likely reduce metabolic degradation, as seen in flumetsulam’s extended soil half-life .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of this compound?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the triazolo-pyrimidine core. Key steps include:

  • Cyclization : Formation of the triazolo[4,5-d]pyrimidine scaffold via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or thermal cyclization under anhydrous conditions.
  • Thioether Linkage : Reaction of 7-mercapto-triazolo-pyrimidine intermediates with α-haloacetamides using bases like DIEA in THF or DMF.
  • Purification : Flash chromatography (e.g., silica gel, ethyl acetate/hexane gradients) or preparative HPLC for final isolation.
  • Example: details analogous coupling reactions using HATU/DIEA for acetamide derivatives, achieving >95% purity after chromatographic separation .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H, 13C, and 19F NMR to confirm regiochemistry of the triazole ring and fluorobenzyl/trifluoromethyl substituents.
  • High-Resolution Mass Spectrometry (HRMS) : ESI or MALDI-TOF to verify molecular weight (±5 ppm tolerance).
  • HPLC/UPLC : Reverse-phase C18 columns (e.g., Agilent ZORBAX) with UV detection at 254 nm for purity quantification.
  • Chiral Chromatography : For resolving stereoisomers (e.g., Chiralpak® OD with MeOH/CO2 gradients, as in ) .

Advanced Research Questions

Q. How can researchers address conflicting bioactivity data between enzymatic and cellular assays?

  • Methodological Answer :

  • Orthogonal Assay Validation : Compare IC50 values across recombinant enzyme assays (e.g., kinase inhibition) vs. cell viability assays (e.g., MTT).
  • Solvent Optimization : Limit DMSO concentrations to ≤0.1% to avoid off-target effects.
  • Membrane Permeability Studies : Use Caco-2 cell monolayers or PAMPA to assess passive diffusion limitations.
  • Statistical Frameworks : Apply ANOVA or Bayesian modeling to account for inter-assay variability, aligning with ’s emphasis on theory-driven experimental design .

Q. What strategies enhance metabolic stability while preserving target affinity?

  • Methodological Answer :

  • Fluorine Substitution : Introduce fluorine at metabolically labile sites (e.g., para positions on aromatic rings) to block CYP450-mediated oxidation, as demonstrated in ’s trifluoromethyl-pyrazolo-pyrimidine derivatives .
  • Prodrug Design : Mask polar groups (e.g., acetamide) with enzymatically cleavable moieties (e.g., esterase-sensitive groups).
  • In Vitro Microsomal Assays : Use human liver microsomes (HLM) with NADPH cofactors to identify metabolic hotspots.

Q. How does the triazolo-pyrimidine core’s electronic profile influence reactivity in bioorthogonal chemistry?

  • Methodological Answer :

  • The electron-deficient triazolo-pyrimidine enhances reactivity in strain-promoted azide-alkyne cycloadditions (SPAAC).
  • Computational Modeling : DFT calculations (e.g., Gaussian 16) predict frontier molecular orbitals (HOMO/LUMO) to guide functionalization.
  • Experimental Validation : highlights similar triazolo-pyrimidine derivatives in modular synthesis, where fluorine substitution improves reaction kinetics .

Q. What computational approaches predict binding modes with kinase targets?

  • Methodological Answer :

  • Molecular Docking : Autodock Vina or Glide (Schrödinger Suite) to screen against ATP-binding pockets (e.g., EGFR or CDK2).
  • Molecular Dynamics (MD) : AMBER or GROMACS for 100 ns simulations to assess binding stability and water-mediated interactions.
  • Free Energy Perturbation (FEP) : Calculate ΔΔG values for fluorobenzyl/trifluoromethyl substitutions, referencing ’s SAR on fluorine’s hydrophobic effects .

Data Contradiction & Optimization

Q. How should researchers resolve discrepancies in solubility measurements across solvents?

  • Methodological Answer :

  • Solvent Screening : Use standardized shake-flask methods in DMSO, PBS (pH 7.4), and simulated gastric fluid.
  • Thermodynamic Analysis : Differential Scanning Calorimetry (DSC) to measure melting points and predict solubility via Hansen solubility parameters.
  • Nanoformulation : Encapsulate in PEGylated liposomes or cyclodextrins to improve aqueous dispersion, as suggested in ’s nanoparticle studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.